CAS registry number and physical properties of 5-(Morpholinomethyl)thiophen-2-ylboronic acid
CAS registry number and physical properties of 5-(Morpholinomethyl)thiophen-2-ylboronic acid
An In-Depth Technical Guide to 5-(Morpholinomethyl)thiophen-2-ylboronic Acid and Its Pinacol Ester Derivative
Introduction: The Utility of Thiophene-Based Boronic Acids in Modern Synthesis
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as bioisosteres for phenyl rings.[1][2] When functionalized with a boronic acid group, they become powerful reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is a fundamental tool for constructing carbon-carbon bonds to create complex organic molecules, including pharmaceuticals and organic semiconductors.[2][3]
This guide focuses on 5-(Morpholinomethyl)thiophen-2-ylboronic acid, a bifunctional molecule featuring a reactive boronic acid on a thiophene scaffold, which also incorporates a morpholine moiety—a common group in pharmacologically active compounds known to improve aqueous solubility and metabolic stability. However, like many heterocyclic boronic acids, the free boronic acid form of this compound is prone to instability, making it challenging to isolate and store.[4] Consequently, it is most commonly supplied and handled as its more stable pinacol ester derivative, 4-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-morpholine. This guide will provide a comprehensive overview of the CAS Registry Number and physical properties of this stable precursor, along with a detailed exploration of its synthesis and subsequent conversion to the active boronic acid for synthetic applications.
Core Compound Identification and Physical Properties
For researchers and drug development professionals, accurate identification and understanding of physical properties are paramount. Due to the inherent instability of the free boronic acid, the pinacol ester is the compound of commerce and the primary subject of characterization.
5-(Morpholinomethyl)thiophen-2-ylboronic Acid Pinacol Ester
This derivative is a benchtop-stable solid, allowing for reliable storage and handling, which is crucial for reproducible synthetic outcomes.[4][5]
| Property | Value | Source(s) |
| CAS Registry Number | 950603-39-1 | [5] |
| Molecular Formula | C₁₅H₂₄BNO₃S | [5] |
| Molecular Weight | 309.23 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 91-96 °C | [5] |
| Synonym | 4-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methyl]-morpholine | [5] |
5-(Morpholinomethyl)thiophen-2-ylboronic Acid
The free boronic acid is typically generated in situ or immediately prior to use. Its physical properties are not well-documented due to its tendency to undergo dehydration to form boroxine anhydrides or protodeboronation.[6]
| Property | Value | Source(s) |
| CAS Registry Number | Not assigned / Not commercially available | |
| Molecular Formula | C₉H₁₄BNO₃S | |
| Molecular Weight | 227.09 g/mol | |
| Appearance | Predicted to be a solid | |
| Melting Point | Not determined (prone to decomposition) |
Synthetic Pathways and Experimental Protocols
The synthesis of 5-(Morpholinomethyl)thiophen-2-ylboronic acid is a multi-step process that hinges on the initial formation of the stable pinacol ester, followed by a carefully chosen deprotection step.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from a bromo-thiophene precursor to the target boronic acid.
Experimental Protocol: Synthesis and Deprotection
The following protocol describes a general and robust method for the synthesis of the pinacol ester and its subsequent conversion to the free boronic acid.
Part A: Synthesis of 5-(Morpholinomethyl)thiophen-2-ylboronic acid pinacol ester
This procedure involves a halogen-metal exchange followed by borylation.
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Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-Bromo-5-(morpholinomethyl)thiophene (1.0 eq) in anhydrous THF (0.5 M).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pinacol ester.
Part B: Deprotection to 5-(Morpholinomethyl)thiophen-2-ylboronic acid
This protocol utilizes acidic hydrolysis, a common and effective method for deprotecting pinacol boronic esters.[7][8]
-
Hydrolysis Setup: Dissolve the 5-(Morpholinomethyl)thiophen-2-ylboronic acid pinacol ester (1.0 eq) in a 10:1 mixture of acetone and water.
-
Acidification: Add aqueous HCl (2 M, 2.0 eq) to the solution. Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, remove the acetone under reduced pressure. The aqueous layer may be washed with a non-polar solvent like hexanes to remove pinacol byproducts. The pH of the aqueous solution is then carefully adjusted with a base to precipitate the boronic acid, or it can be used directly in the subsequent reaction.
-
Drying: If isolated, the solid boronic acid should be collected by vacuum filtration, washed with cold water, and dried under high vacuum.[6]
Handling, Storage, and Stability Considerations
The stability of boronic acids is a critical factor for their successful application in synthesis.[6]
-
Pinacol Ester: The pinacol ester is significantly more stable than the free boronic acid. It should be stored in a tightly sealed container in a cool, dry place.[5] It is not considered highly air-sensitive but should be protected from excessive moisture.
-
Free Boronic Acid: Free boronic acids are susceptible to two primary degradation pathways:
-
Protodeboronation: The cleavage of the C-B bond, which is often catalyzed by moisture, acids, or bases.[6]
-
Anhydride Formation (Boroxines): The loss of water between three molecules of boronic acid to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible but reduces the amount of active monomeric boronic acid available for reaction.
-
-
Best Practices: It is highly recommended to store free boronic acids under an inert atmosphere (nitrogen or argon), at low temperatures (refrigerated or frozen), and to handle them quickly when exposed to air.[6][9] For many applications, generating the boronic acid in situ from its stable pinacol ester is the most reliable strategy to ensure high yields in cross-coupling reactions.[4]
Applications in Research and Drug Development
The primary application of 5-(Morpholinomethyl)thiophen-2-ylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[2][3] This allows for the efficient installation of the morpholinomethyl-thiophene moiety onto various aromatic and heteroaromatic systems. The presence of the morpholine group can impart favorable pharmacokinetic properties, making this reagent particularly valuable for the synthesis of novel compounds in drug discovery programs targeting a wide range of diseases.[1][10] Boronic acids themselves have also been investigated as pharmacophores, capable of forming reversible covalent bonds with biological targets.[3][10]
Conclusion
5-(Morpholinomethyl)thiophen-2-ylboronic acid is a valuable synthetic intermediate whose practical utility is realized through its stable pinacol ester precursor. A thorough understanding of the properties, synthesis, and handling of both the protected and deprotected forms is essential for researchers in organic synthesis and medicinal chemistry. By leveraging the stability of the pinacol ester and employing efficient deprotection strategies, scientists can effectively incorporate this versatile thiophene-based building block into the synthesis of complex molecules with significant potential in drug development and materials science.
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